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Compound of Interest
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Cat. No.: B593615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AH-7921 is a synthetic opioid analgesic developed in the 1970s by Allen & Hanburys Ltd.[1][2]

Chemically, it is 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide.[3] Although

initially investigated for its analgesic properties, it was never marketed as a pharmaceutical

drug.[2] In recent years, AH-7921 has emerged as a designer drug, leading to numerous non-

fatal and fatal intoxications worldwide.[4] This technical guide provides a comprehensive

overview of the chemical, pharmacological, and toxicological properties of AH-7921, intended

for researchers and professionals in the field of drug development.

Chemical and Physical Properties
AH-7921 is a white solid with the following chemical and physical properties.[1]
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Property Value

IUPAC Name
3,4-dichloro-N-{[1-

(dimethylamino)cyclohexyl]methyl}benzamide

CAS Number 55154-30-8

Molecular Formula C₁₆H₂₂Cl₂N₂O

Molecular Weight 329.27 g/mol [3]

Appearance White solid[1]

Pharmacology
Mechanism of Action
AH-7921 is a potent agonist of the μ-opioid receptor (MOR), which is the primary target for

most opioid analgesics.[4][5] It also exhibits some activity at the κ-opioid receptor (KOR).[5]

The activation of these G-protein coupled receptors (GPCRs) leads to a cascade of intracellular

events, ultimately resulting in analgesia and other physiological effects.

The binding of AH-7921 to the μ-opioid receptor initiates the following signaling pathway:

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the

α-subunit of the associated heterotrimeric G-protein (Gi/o).

Dissociation of G-protein Subunits: The Gα(i/o)-GTP and Gβγ subunits dissociate and

interact with downstream effectors.

Inhibition of Adenylyl Cyclase: The Gα(i/o)-GTP subunit inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to

the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the

inhibition of voltage-gated calcium channels (VGCCs).

Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of K+ and

the reduced influx of Ca2+ cause hyperpolarization of the neuronal membrane and a
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decrease in the release of nociceptive neurotransmitters such as glutamate, substance P,

and calcitonin gene-related peptide (CGRP).
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AH-7921 Mechanism of Action

Receptor Binding Affinity
While AH-7921 is known to be a potent μ-opioid agonist, specific experimentally determined

binding affinities (Kᵢ or IC₅₀ values) for AH-7921 at the μ, δ, and κ opioid receptors are not

readily available in the published literature. However, a study on a closely related analog, 4-

phenyl-AH-7921, reported the following Kᵢ values:

Receptor Kᵢ (nM)

μ-Opioid Receptor (MOR) 60

κ-Opioid Receptor (KOR) 34

Data for 4-phenyl-AH-7921, not AH-7921.

These values suggest that modifications to the cyclohexyl ring can significantly impact binding

affinity and selectivity.

In Vivo Pharmacology
Animal studies have demonstrated the potent analgesic effects of AH-7921. Its potency is often

compared to that of morphine.
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Animal
Model

Test
Route of
Administrat
ion

ED₅₀
(mg/kg)

Reference
Compound

ED₅₀
(mg/kg)

Mouse

Phenylquinon

e-induced

writhing

Subcutaneou

s
0.45 Morphine 0.45

Mouse

Acetic acid-

induced

writhing

- 0.55 - -

Mouse
Respiratory

Depression

Subcutaneou

s
2.5 Morphine 4.25

Dog
Dental pulp

stimulation
Oral

1.25 (minimal

effective

dose)

Morphine ~1.25

Rhesus

Monkey

Dental pulp

stimulation
Oral

13.8 (minimal

effective

dose)

Morphine ≤5.0

Metabolism
In vitro studies using human liver microsomes (HLM) and hepatocytes have elucidated the

primary metabolic pathways of AH-7921. The major routes of metabolism are N-demethylation

and hydroxylation.[6][7][8]

The in vitro half-life of AH-7921 in HLM is approximately 13.5 minutes, indicating rapid

metabolism.[7]

A total of 12 metabolites have been identified in vitro, with the most prominent being:

N-desmethyl AH-7921

N,N-didesmethyl AH-7921
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Other metabolites are formed through hydroxylation of the cyclohexyl ring and the

dichlorophenyl ring, as well as combinations of demethylation and hydroxylation.[6]
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Metabolic Pathway of AH-7921

Experimental Protocols
Synthesis of AH-7921
The synthesis of AH-7921 is a three-step process that can be carried out from commercially

available starting materials.[9]

Step 1: Strecker Synthesis of 1-(Dimethylamino)cyclohexanecarbonitrile
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Reactants: Cyclohexanone, potassium cyanide, and dimethylamine hydrochloride.

Procedure: A mixture of equimolar amounts of cyclohexanone, potassium cyanide, and

dimethylamine hydrochloride in aqueous ethanol is heated. The reaction affords the α-

aminonitrile adduct, 1-(dimethylamino)cyclohexanecarbonitrile.[9]

Step 2: Reduction of 1-(Dimethylamino)cyclohexanecarbonitrile

Reactant: 1-(Dimethylamino)cyclohexanecarbonitrile.

Reducing Agent: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Procedure: The nitrile group of 1-(dimethylamino)cyclohexanecarbonitrile is reduced to a

primary amine using a suitable reducing agent like LiAlH₄ in an anhydrous solvent such as

diethyl ether. This step yields 1-(aminomethyl)-N,N-dimethylcyclohexanamine.[9]

Step 3: Acylation of 1-(aminomethyl)-N,N-dimethylcyclohexanamine

Reactants: 1-(aminomethyl)-N,N-dimethylcyclohexanamine and 3,4-dichlorobenzoyl chloride.

Procedure: The primary amine is acylated with 3,4-dichlorobenzoyl chloride in an appropriate

solvent to form the final product, AH-7921.[9] The product can be isolated as the

hydrochloride salt or the free base.
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Synthetic Pathway for AH-7921

Opioid Receptor Competitive Binding Assay
This protocol describes a general method for determining the binding affinity of a test

compound like AH-7921 to opioid receptors using a radioligand competition assay.
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Materials:

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells

stably expressing the human μ-opioid receptor).

Radioligand (e.g., [³H]-Naloxone or [³H]-DAMGO).

Unlabeled competitor (AH-7921).

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

Nonspecific binding control (e.g., 10 µM Naloxone).

96-well plates.

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor in a

suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend

the final membrane pellet in assay buffer and determine the protein concentration.

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

Total Binding: Add assay buffer, diluted membrane preparation, and the radioligand at a

fixed concentration (typically near its Kₑ).

Nonspecific Binding: Add the nonspecific binding control, diluted membrane preparation,

and the radioligand.

Competition: Add serial dilutions of AH-7921, the diluted membrane preparation, and the

radioligand.
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Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient

time to reach equilibrium (typically 60-90 minutes).

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the competitor

concentration to generate a competition curve. The IC₅₀ (the concentration of the competitor

that inhibits 50% of the specific binding of the radioligand) can be determined from this

curve. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 +

[L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Toxicology
AH-7921 has a narrow therapeutic window, meaning the dose that produces therapeutic effects

is close to the dose that causes toxic effects.[5] The primary toxic effect is respiratory

depression, which is a common and potentially fatal side effect of opioid agonists. Animal

studies have shown that AH-7921 is a more potent respiratory depressant than morphine.[2]

Numerous fatal and non-fatal intoxications involving AH-7921 have been reported. In many of

these cases, other substances were also detected, making it difficult to attribute the toxicity

solely to AH-7921. Post-mortem blood concentrations of AH-7921 in fatal cases have been

reported to range from 0.03 to 9.1 mg/L.[2]

Conclusion
AH-7921 is a potent synthetic opioid with a mechanism of action primarily mediated by the μ-

opioid receptor. Its pharmacological profile is similar to that of morphine, but it appears to have

a narrower therapeutic window and a higher risk of respiratory depression. The rapid

metabolism of AH-7921 leads to the formation of several metabolites, with N-demethylation
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being a major pathway. The information provided in this technical guide summarizes the current

understanding of AH-7921 and is intended to be a valuable resource for researchers and drug

development professionals. Further research is needed to fully characterize its receptor binding

affinities and to develop more detailed in vivo toxicological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests
in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific -
HK [thermofisher.com]

5. giffordbioscience.com [giffordbioscience.com]

6. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic
stability assessment and metabolite identification, evaluation of in silico prediction, and in
vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-Depth Technical Guide to AH-7921 (CAS Number:
55154-30-8)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593615#ah-7921-cas-number-55154-30-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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